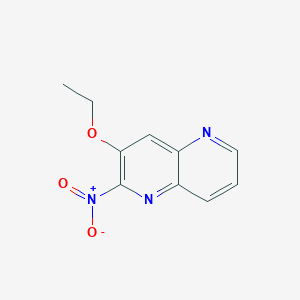

3-Ethoxy-2-nitro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3-ethoxy-2-nitro-1,5-naphthyridine |

InChI |

InChI=1S/C10H9N3O3/c1-2-16-9-6-8-7(4-3-5-11-8)12-10(9)13(14)15/h3-6H,2H2,1H3 |

InChI Key |

IZKWPEKIXWMUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C2C=CC=NC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 2 Nitro 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (S_NAr) Reactions

The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring, exacerbated by the powerful electron-withdrawing nitro group, makes the molecule particularly susceptible to nucleophilic aromatic substitution (S_NAr) reactions.

Direct Amination of Nitro-Substituted 1,5-Naphthyridines at C-4

The activation provided by the nitro group at the C-2 position facilitates nucleophilic attack at the C-4 position. Research has demonstrated the feasibility of direct amination on related systems. For instance, 2-substituted-3-nitro-1,5-naphthyridines can undergo amination to yield products like 4-methylamino-3-nitro-1,5-naphthyridine. nih.gov This suggests a viable pathway for the conversion of 3-ethoxy-2-nitro-1,5-naphthyridine to 4-amino-3-ethoxy-2-nitro-1,5-naphthyridine.

| Reactant | Reagent | Product | Reference |

| 2-Substituted-3-nitro-1,5-naphthyridine | Methylamine | 4-Methylamino-3-nitro-1,5-naphthyridine | nih.gov |

Vicarious Nucleophilic Substitution (VNS) at Position 4

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes and heteroaromatics. organic-chemistry.orgwikipedia.org The reaction involves the nucleophilic replacement of a hydrogen atom by a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org

In nitroarenes, VNS reactions typically occur at positions ortho or para to the nitro group. organic-chemistry.org For nitropyridine systems, the substitution pattern is similar. kuleuven.be Given that this compound has a nitro group at the C-2 position, the C-4 position is activated for VNS. Carbanions generated from active methylene (B1212753) compounds, such as those stabilized by sulfonyl groups, can attack the C-4 position. organic-chemistry.orgnih.gov This is followed by a base-induced elimination of the leaving group to afford the C-4 substituted product. nih.gov

| Substrate Type | Nucleophile | Position of Substitution | Key Feature | Reference |

| Nitroarenes/Nitropyridines | Carbanion with leaving group | Ortho/Para to nitro group | Replaces a hydrogen atom | organic-chemistry.orgkuleuven.be |

| 3-Nitropyridines | Alkyl phenyl sulfones | C-4 and C-2 | Forms C-C bond | nih.gov |

Reactivity Towards Strong Nucleophiles (e.g., Potassium Amide in Liquid Ammonia (B1221849) with 3-Bromo-2-ethoxy-1,5-naphthyridine Analogues)

The reaction of halo-substituted 1,5-naphthyridines with strong nucleophiles like potassium amide (KNH₂) in liquid ammonia provides a route to amino-substituted derivatives. The amination of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH₂ in liquid ammonia results in a mixture of 3-amino-2-ethoxy-1,5-naphthyridine and 4-amino-2-ethoxy-1,5-naphthyridine. researchgate.net The formation of the 4-amino product is proposed to occur through a 3,4-didehydro-1,5-naphthyridine (aryne) intermediate. researchgate.net This highlights the ability of strong bases to induce elimination-addition mechanisms in appropriately substituted 1,5-naphthyridines.

| Reactant | Reagent/Conditions | Products | Proposed Intermediate | Reference |

| 3-Bromo-2-ethoxy-1,5-naphthyridine | KNH₂ / liquid NH₃ | 3-Amino-2-ethoxy-1,5-naphthyridine & 4-Amino-2-ethoxy-1,5-naphthyridine | 3,4-didehydro-1,5-naphthyridine | researchgate.net |

Electrophilic Aromatic Substitution (S_EAr) Reactions on the Naphthyridine Ring System

The 1,5-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution (S_EAr) due to the electron-withdrawing effect of the two nitrogen atoms. nih.govmdpi.com This deactivation makes reactions like nitration or halogenation on the naphthyridine core challenging. For instance, studies on benzonaphthyridines have shown that electrophilic nitration occurs exclusively on the fused benzene (B151609) ring rather than the naphthyridine portion. mdpi.com Therefore, direct electrophilic substitution on the this compound ring is not a favored transformation pathway. The reaction mechanism for S_EAr involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, which is a slow, rate-determining step due to the disruption of aromaticity. masterorganicchemistry.com

Reduction Chemistry

The nitro group is a versatile functional group that can be readily transformed into an amino group through reduction, providing a key step in the synthesis of various derivatives.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in this compound to the corresponding 2-amino-3-ethoxy-1,5-naphthyridine is a crucial transformation. A variety of methods are available for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups. jsynthchem.comnih.gov

Catalytic hydrogenation is a common and effective method. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are frequently used. nih.gov Other systems, like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes such as Ni(PPh₃)₄, have also been shown to efficiently reduce nitroarenes to their corresponding amines. jsynthchem.com The choice of reducing agent can be critical to avoid the reduction of other parts of the molecule or the dehalogenation in halo-substituted analogues. nih.govcommonorganicchemistry.com

| Reduction Method | Reagents | Key Advantage | Reference |

| Catalytic Transfer Hydrogenation | Hydrazine (B178648) hydrate, Pd/C | High selectivity for nitro group reduction over halogens | nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | Common and efficient for aromatic nitro groups | commonorganicchemistry.com |

| Hydride Reduction with Catalyst | NaBH₄, Ni(PPh₃)₄ | Efficient reduction of nitro compounds to amines | jsynthchem.com |

| Metal-catalyzed Hydrosilylation | Ni(acac)₂, PMHS | Chemoselective for nitro groups in the presence of esters, nitriles, etc. | rsc.org |

Reduction of the Naphthyridine Ring System

The reduction of the 1,5-naphthyridine ring system can proceed under various conditions, leading to partially or fully saturated derivatives. The presence of the nitro group on the ring significantly influences the outcome of these reductions.

Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. Depending on the catalyst, solvent, and reaction conditions, different levels of reduction can be achieved. For instance, the use of catalysts like platinum oxide (PtO₂) or Raney nickel under high pressure and temperature can lead to the saturation of one or both pyridine (B92270) rings of the naphthyridine core. However, the nitro group is also susceptible to reduction under these conditions, often being converted to an amino group concurrently.

Transfer hydrogenation, employing hydrogen donors such as formic acid or hydrazine in the presence of a transition metal catalyst (e.g., palladium on carbon), offers a milder alternative. nih.gov These methods can sometimes provide better selectivity for the reduction of the heterocyclic system over the nitro group, or vice versa, depending on the specific conditions.

A summary of potential reduction outcomes for the 1,5-naphthyridine ring is presented in the table below.

| Reagent/Catalyst | Product(s) | Notes |

| H₂, Pd/C | 3-Ethoxy-1,2,3,4-tetrahydro-1,5-naphthyridin-2-amine | Concurrent reduction of the nitro group is highly probable. |

| NaBH₄ | No reaction on the aromatic ring | Typically reduces carbonyls and imines, not aromatic rings. |

| LiAlH₄ | Potential for over-reduction and side reactions | Can reduce the nitro group and potentially the ring, but with low selectivity. |

| PtO₂, H₂ | 3-Ethoxy-decahydro-1,5-naphthyridin-2-amine | Harsh conditions leading to full saturation and nitro group reduction. |

Oxidation Reactions of the Naphthyridine Scaffold

The 1,5-naphthyridine ring is generally resistant to oxidation due to its electron-deficient nature, a consequence of the two ring nitrogens. However, under forcing conditions with strong oxidizing agents, N-oxidation can occur at one or both nitrogen atoms, yielding the corresponding N-oxides. The position of N-oxidation can be influenced by the electronic effects of the substituents. In the case of this compound, the electron-donating ethoxy group may direct oxidation towards the N-1 nitrogen, while the electron-withdrawing nitro group would disfavor oxidation at the adjacent N-5 position.

Common oxidizing agents for the N-oxidation of nitrogen-containing heterocycles include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. The resulting N-oxides are valuable intermediates for further functionalization of the naphthyridine ring.

Functional Group Interconversions at the Ethoxy and Nitro Positions

The ethoxy and nitro groups of this compound are prime sites for chemical modification, allowing for the introduction of a wide range of other functionalities.

Modification of the Ethoxy Group (e.g., cleavage, trans-etherification)

The ethoxy group, an ether linkage, can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Cleavage would yield 2-nitro-1,5-naphthyridin-3-ol. The ease of this cleavage depends on the reaction conditions and the stability of the potential carbocationic intermediates. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Trans-etherification, the exchange of the ethoxy group for another alkoxy group, can be achieved under specific catalytic conditions, though it is a less common transformation for aryl ethers compared to alkyl ethers.

Synthetic Transformations of the Nitro Group (e.g., to azido (B1232118), diazonium salts)

The nitro group is a versatile functional group that can be converted into a variety of other substituents. wikipedia.orgresearchgate.netnumberanalytics.com The most common transformation is its reduction to an amino group (e.g., using SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). wikipedia.org This resulting 3-ethoxy-1,5-naphthyridin-2-amine is a key intermediate for further derivatization.

The amino group can then be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly reactive and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and other groups.

Furthermore, the amino group can be converted to an azido group, for instance, through diazotization followed by treatment with sodium azide. The azido group can then participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

| Starting Group | Reagent(s) | Product Functional Group |

| -NO₂ | SnCl₂, HCl or H₂, Pd/C | -NH₂ (Amino) |

| -NH₂ | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium salt) |

| -N₂⁺Cl⁻ | CuCl/HCl | -Cl (Chloro) |

| -N₂⁺Cl⁻ | CuBr/HBr | -Br (Bromo) |

| -N₂⁺Cl⁻ | KI | -I (Iodo) |

| -N₂⁺Cl⁻ | CuCN/KCN | -CN (Cyano) |

| -N₂⁺Cl⁻ | H₂O, ∆ | -OH (Hydroxy) |

| -NH₂ | 1. NaNO₂, HCl; 2. NaN₃ | -N₃ (Azido) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira on related derivatives)

While direct cross-coupling on the C-H bonds of this compound is challenging, the introduction of a leaving group, such as a halogen, allows for a variety of powerful palladium- or nickel-catalyzed cross-coupling reactions. nih.govyoutube.comyoutube.comyoutube.com As discussed previously, a halogen can be introduced at the 2-position via diazotization of the corresponding amine.

For example, a 2-halo-3-ethoxy-1,5-naphthyridine could undergo:

Suzuki coupling: with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or alkyl groups.

Heck coupling: with alkenes to introduce vinyl substituents.

Sonogashira coupling: with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig amination: with amines to form C-N bonds.

Stille coupling: with organostannanes. researchgate.net

Negishi coupling: with organozinc reagents. youtube.comyoutube.comyoutube.com

These reactions provide a powerful toolkit for the synthesis of complex derivatives of the 1,5-naphthyridine scaffold with diverse substitution patterns. Recent advances have also explored the direct cross-coupling of nitroarenes, which could potentially be applied to this compound. nih.gov

Ring Opening and Rearrangement Processes

The 1,5-naphthyridine ring is generally stable and does not readily undergo ring-opening reactions under normal conditions. However, under harsh conditions or with specific reagents, ring cleavage might be possible. For instance, strong nucleophiles could potentially attack the electron-deficient ring, leading to ring-opened intermediates, although this is not a commonly reported pathway for simple naphthyridines.

Rearrangement reactions of the 1,5-naphthyridine skeleton itself are also uncommon. More likely are rearrangements of substituents attached to the ring. For example, under certain conditions, a Dimroth-type rearrangement could be envisioned if an appropriate substituent is present at the 2- or 4-position that can participate in a ring-opening/ring-closing sequence. However, for this compound, such rearrangements are not expected to be a primary reaction pathway.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Ethoxy 2 Nitro 1,5 Naphthyridine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-Ethoxy-2-nitro-1,5-naphthyridine would provide the initial and most crucial pieces of the structural puzzle. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each proton and carbon atom.

For the ethoxy group, one would expect to observe a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The chemical shifts of these signals would be influenced by the electronegativity of the adjacent oxygen atom.

The aromatic region of the ¹H NMR spectrum would display signals corresponding to the protons on the naphthyridine core. The precise chemical shifts and coupling constants (J) between these protons are dictated by their positions relative to the electron-withdrawing nitro group and the nitrogen atoms within the bicyclic system. The nitro group at the C-2 position is expected to significantly deshield the proton at C-4, shifting its resonance to a lower field.

In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom in the molecule. The carbon atom directly attached to the nitro group (C-2) would be significantly downfield due to the strong electron-withdrawing nature of the NO₂ group. Similarly, the carbon bearing the ethoxy group (C-3) would also exhibit a characteristic downfield shift. The chemical shifts of the remaining carbons in the naphthyridine rings would provide further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy-CH₂ | 4.0 - 4.5 (quartet) | 60 - 70 |

| Ethoxy-CH₃ | 1.2 - 1.6 (triplet) | 14 - 18 |

| Naphthyridine Aromatic Protons | 7.5 - 9.5 (multiplets, doublets) | 110 - 160 |

| C-2 | - | >150 |

| C-3 | - | >150 |

Note: These are estimated ranges and actual values would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to map out the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For This compound , COSY would be instrumental in tracing the connectivity of the protons within the naphthyridine rings and confirming the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signal for each protonated carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for establishing the basic connectivity of a rigid aromatic system like this, NOESY can be useful in confirming through-space interactions and the conformation of flexible side chains.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the stretching, bending, and other vibrational motions of the chemical bonds.

For This compound , the IR and Raman spectra would exhibit characteristic bands for its functional groups. The most prominent and diagnostic peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the ethoxy group would be observed around 1050-1250 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the fingerprint region.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Ether (C-O-C) | Stretch | 1050 - 1250 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula of This compound (C₁₀H₉N₃O₃). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the loss of characteristic fragments such as the ethoxy group or the nitro group.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of This compound would be characterized by absorption bands arising from π→π* and n→π* transitions within the conjugated naphthyridine system. The presence of the nitro and ethoxy groups would influence the position and intensity of these absorption maxima (λmax). The study of its fluorescence properties would indicate whether the molecule emits light after excitation and at what wavelengths, providing insights into its excited state dynamics.

X-ray Diffraction Analysis of Single Crystals

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable single crystal of This compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the molecular geometry and the planarity of the naphthyridine ring system, as well as information about intermolecular interactions in the crystal lattice.

Theoretical and Computational Chemistry Studies of 3 Ethoxy 2 Nitro 1,5 Naphthyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular choice for computational studies due to its balance of accuracy and computational cost. For 3-Ethoxy-2-nitro-1,5-naphthyridine, DFT calculations would be instrumental in determining a range of molecular properties.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometric structure. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound would be fully optimized.

This process involves finding the minimum energy conformation of the molecule. Key parameters that would be determined include:

Bond Lengths: The distances between bonded atoms. For instance, the C-N bond of the nitro group and the C-O bond of the ethoxy group would be of particular interest.

Bond Angles: The angles formed by three connected atoms, which define the molecule's shape.

Dihedral Angles: The rotational angles around bonds, which are crucial for understanding the orientation of the ethoxy and nitro substituents relative to the naphthyridine ring. The planarity of the naphthyridine core and the orientation of the substituents would significantly influence the molecule's electronic properties.

A hypothetical data table for the optimized geometric parameters would look like this:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C2 | N(nitro) | Calculated Value | ||

| Bond Length | C3 | O(ethoxy) | Calculated Value | ||

| Bond Angle | C3 | C2 | N(nitro) | Calculated Value | |

| Dihedral Angle | C4 | C3 | O(ethoxy) | C(ethyl) | Calculated Value |

Note: The values in this table are placeholders as no specific literature was found.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can map out the molecular orbitals and their energy levels. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region from which an electron is most likely to be donated in a chemical reaction. A higher HOMO energy indicates a greater ability to act as an electron donor (nucleophile).

LUMO: This orbital represents the region where an electron is most likely to be accepted. A lower LUMO energy suggests a greater ability to act as an electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the electron-withdrawing nitro group would be expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating ethoxy group would raise the energy of the HOMO, though its effect might be counteracted by the strong influence of the nitro group. The distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack.

| Molecular Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are placeholders.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the naphthyridine ring.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially on the carbon atom attached to the nitro group.

Analysis of the MEP map would provide a clear picture of the molecule's polarity and the sites most likely to interact with other charged or polar species.

Ab Initio and Semi-Empirical Methods

While DFT is a primary tool, other computational methods could also be applied:

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without using experimental data for parameterization. They can offer higher accuracy than DFT for certain properties but are computationally more expensive. They could be used to benchmark the DFT results for key structural or energetic features.

Semi-Empirical Methods: Methods like AM1 and PM3 are less computationally demanding than DFT or ab initio methods because they use parameters derived from experimental data. While less accurate, they can be useful for preliminary conformational searches of large molecules or for modeling trends in a series of related compounds.

Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

To quantify the reactivity of different atomic sites within this compound, various reactivity descriptors derived from DFT calculations would be analyzed.

Global Reactivity Descriptors: These describe the reactivity of the molecule as a whole and include chemical potential (μ), hardness (η), and electrophilicity index (ω).

Local Reactivity Descriptors: These pinpoint the reactivity of specific atoms.

Fukui Functions (f(r)): This function indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps to identify the most electrophilic and nucleophilic sites in the molecule. For instance, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the naphthyridine ring, particularly those influenced by the nitro group.

Local Softness (s(r)): Related to the Fukui function, this descriptor also helps in identifying reactive sites.

A table of condensed Fukui functions would provide a site-by-site reactivity map:

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | Calculated Value | Calculated Value | Calculated Value |

| C2 | Calculated Value | Calculated Value | Calculated Value |

| C3 | Calculated Value | Calculated Value | Calculated Value |

| ... | ... | ... | ... |

Note: The values in this table are placeholders.

Computational Studies of Reaction Mechanisms (e.g., Nucleophilic Attack Pathways)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a likely reaction to study would be nucleophilic aromatic substitution (SNAAr), given the presence of the electron-withdrawing nitro group which activates the ring for such reactions.

By modeling the approach of a nucleophile (e.g., a methoxide (B1231860) ion) to the naphthyridine ring, computational methods can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which is the bottleneck of the reaction.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur.

Map Reaction Pathways: Trace the geometric and energetic changes as the reactants are converted into products.

Such studies would reveal which positions on the naphthyridine ring are most susceptible to nucleophilic attack and the energetic feasibility of such reactions.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in correlating the structural or property descriptors of a compound with its chemical reactivity. For this compound, a detailed QSAR study for its chemical reactivity has not been extensively reported in the literature. However, by analyzing its constituent functional groups and the electronic properties of the parent 1,5-naphthyridine (B1222797) scaffold, a qualitative and predictive QSAR framework for its reactivity can be established.

The chemical reactivity of this compound is primarily dictated by the interplay of the electron-donating ethoxy group (-OEt) at the C3 position and the potent electron-withdrawing nitro group (-NO2) at the C2 position, superimposed on the inherent electronic characteristics of the 1,5-naphthyridine nucleus. The 1,5-naphthyridine ring system itself is an electron-deficient aromatic heterocycle, which influences its susceptibility to various chemical transformations. nih.gov

Electronic Descriptors and Their Influence on Reactivity

The reactivity of aromatic and heteroaromatic compounds can be rationalized using several electronic descriptors. Key among these are the Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent, and computational parameters such as frontier molecular orbital energies (HOMO and LUMO) and partial atomic charges.

The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects (positive σ value). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. nih.gov Conversely, the ethoxy group is an electron-donating group through resonance (negative σ value), which increases the energy of the Highest Occupied Molecular Orbital (HOMO), potentially enhancing reactivity towards electrophiles.

The presence of these two opposing groups on adjacent carbons of the pyridine (B92270) ring within the 1,5-naphthyridine system creates a unique reactivity profile. The strong electron-withdrawing character of the nitro group at C2 is expected to dominate, rendering the pyridine ring highly electron-deficient. This deactivation is anticipated to be most pronounced at the positions ortho and para to the nitro group.

Predicted Reactivity Based on Substituent Effects

Based on the electronic properties of the substituents, the following reactivity patterns for this compound can be predicted:

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group at C2 significantly activates the 1,5-naphthyridine ring towards nucleophilic aromatic substitution. The ethoxy group at C3, being a good leaving group under certain conditions, could potentially be displaced by strong nucleophiles. Computational studies on the analogous 2-ethoxy-3,5-dinitropyridine (B100253) have shown that the nitro groups stabilize the transition state for nucleophilic attack. researchgate.net A similar effect is expected for this compound. The likely sites for nucleophilic attack are the electron-deficient carbon atoms, particularly C2 and C4.

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through various intermediates to yield the corresponding amino derivative. This transformation would dramatically alter the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one, thereby significantly impacting its subsequent chemical reactivity.

Interactive Data Table: Predicted Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Nitro (-NO₂) | C2 | Strong Electron-Withdrawing | Activates the ring for nucleophilic attack, deactivates for electrophilic attack. Lowers LUMO energy. |

| Ethoxy (-OEt) | C3 | Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive) | May enhance reactivity towards specific electrophiles, can act as a leaving group in SNAr reactions. Raises HOMO energy. |

| N-atoms | 1 and 5 | Electron-Withdrawing (Inductive) | Contribute to the overall electron deficiency of the ring system, influencing sites of protonation and metal complexation. |

Advanced Synthetic Applications of 3 Ethoxy 2 Nitro 1,5 Naphthyridine in Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 3-Ethoxy-2-nitro-1,5-naphthyridine is dominated by its nitro and ethoxy substituents, making it a valuable precursor for more elaborate structures. nih.gov The nitro group can be readily reduced to a primary amine, creating a nucleophilic center, while the ethoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This dual functionality allows for sequential and controlled modifications, paving the way for the synthesis of diverse and complex organic molecules. mdpi.com

| Functional Group | Common Transformation | Resulting Functionality | Synthetic Utility |

|---|---|---|---|

| 2-Nitro Group (-NO₂) | Reduction (e.g., with H₂/Pd/C, SnCl₂) | 2-Amino Group (-NH₂) | Nucleophile for cyclization, amidation, or imine formation. |

| 3-Ethoxy Group (-OEt) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Introduction of diverse substituents at the C3 position. |

Building Block for Polyheterocyclic Systems

The 1,5-naphthyridine (B1222797) core is a foundational element for a wide array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry. nih.govencyclopedia.pub The transformation of this compound into 2-amino-3-ethoxy-1,5-naphthyridine is a key first step. This resulting ortho-amino-alkoxy arrangement is primed for cyclization reactions. For instance, condensation with various carbonyl compounds or their equivalents can lead to the formation of new fused rings.

Classical methods like the Friedländer or Skraup reactions, traditionally used for constructing naphthyridine scaffolds, can be adapted to build upon the 2-amino-1,5-naphthyridine intermediate. nih.govnih.gov Reaction of the 2-amino derivative with α-haloketones followed by cyclization can yield imidazo[1,2-a] researchgate.netnih.govnaphthyridines. Similarly, reaction with β-ketoesters can produce fused pyridone rings. These strategies demonstrate the compound's role as a linchpin in creating intricate polyheterocyclic frameworks. nih.govresearchgate.net

| Reactant for 2-Amino-3-ethoxy-1,5-naphthyridine | Potential Fused Heterocyclic System |

|---|---|

| α-Diketones | Pyrazino[2,3-b] researchgate.netnih.govnaphthyridines |

| β-Ketoesters | Pyrido[1,2-a] researchgate.netnih.govnaphthyridin-ones |

| Phosgene or equivalents | Imidazo[4,5-b] researchgate.netnih.govnaphthyridin-2-ones |

Intermediate in Multi-Step Synthesis Pathways for Active Pharmaceutical Ingredients (APIs) or Agrochemicals

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial and antileishmanial properties. mdpi.comehu.eus The ability to functionalize this compound at multiple positions makes it an ideal intermediate for creating libraries of compounds for screening as potential APIs or agrochemicals. beilstein-journals.org

For example, after reduction of the nitro group to an amine, the resulting amino-naphthyridine can undergo Buchwald-Hartwig amination or amide coupling reactions to introduce a variety of substituents. nih.gov These substituents can be tailored to optimize binding to a biological target, improve pharmacokinetic properties, or enhance potency. The development of kinase inhibitors, such as those targeting DYRK1A, often involves the functionalization of a core heterocycle like 1,5-naphthyridine. mdpi.com The synthesis of such complex molecules frequently relies on the strategic use of versatile intermediates where key fragments can be introduced in a stepwise manner. beilstein-journals.org

Ligand Design and Coordination Chemistry for Metal Complexes

The 1,5-naphthyridine framework itself is an excellent ligand for coordinating with metal ions. nih.gov The two nitrogen atoms are geometrically positioned to act as a bidentate chelate, forming stable complexes with a variety of transition metals. nih.gov

Chelation Properties and Metal-Binding Sites

The primary metal-binding sites of this compound are the two nitrogen atoms of the naphthyridine rings (N1 and N5). nih.gov These atoms act as N-donor ligands, capable of forming coordination complexes. However, due to the rigid geometry of the fused ring system, they typically cannot bind to the same metal atom and instead act as a bridging ligand between two metal centers. nih.gov The electronic nature of the substituents—the electron-donating ethoxy group and the electron-withdrawing nitro group—can modulate the electron density of the heterocyclic rings, thereby influencing the ligand's binding affinity and the electrochemical properties of the resulting metal complex. nih.govacs.org For instance, derivatized 1,5-naphthyridines have been used to create tridentate europium(III) complexes and heteroleptic ruthenium(II) complexes. nih.govnih.gov

Applications in Homogeneous or Heterogeneous Catalysis

Transition metal complexes incorporating 1,5-naphthyridine ligands have shown promise in catalysis. nih.govrsc.org For example, ruthenium and iridium complexes have been employed in hydrogenation and dehydrogenation reactions. nih.gov Cobalt complexes have also been utilized for the transfer hydrogenation of N-heteroarenes. nih.gov By incorporating this compound or its derivatives as ligands, it is possible to design catalysts with tailored steric and electronic properties. The substituents can influence the stability, solubility, and catalytic activity of the metal center, making these complexes viable candidates for applications in both homogeneous and heterogeneous catalysis. rsc.org

Contribution to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of compounds for high-throughput screening. mdpi.com The utility of this compound in this field stems from its multiple, orthogonally reactive functional groups. The 1,5-naphthyridine core serves as a rigid scaffold upon which diversity can be built. mdpi.comnih.gov

A typical strategy involves the reduction of the nitro group to an amine, which can then be acylated with a library of carboxylic acids or reacted with a library of isocyanates to form amides and ureas, respectively. nih.govacs.org Separately or subsequently, the ethoxy group could potentially be displaced by a library of nucleophiles (e.g., various amines or alcohols) via an SNAr reaction. This multi-directional approach allows for the systematic and efficient generation of a large, structurally diverse library of molecules from a single, advanced intermediate, significantly accelerating the process of identifying lead compounds for drug development. mdpi.commdpi.com

Exploration in Advanced Materials Science (e.g., as chromophores, luminophores, or components of functional polymers)

The investigation into the utility of this compound in advanced materials science reveals a scarcity of direct research. The 1,5-naphthyridine core, in general, has been incorporated into conjugated polymers for applications such as co-sensitizers in dye-sensitized solar cells (DSSCs). These materials leverage the electron-accepting nature of the naphthyridine moiety. However, specific studies detailing the synthesis of chromophores, luminophores, or functional polymers directly from this compound are not prominently featured in the reviewed literature. The presence of the nitro group suggests potential for creating materials with interesting photophysical or nonlinear optical properties, but dedicated research in this area appears to be unpublished or not widely disseminated.

Design and Synthesis of Fused 1,5-Naphthyridine Systems and Analogues

The synthesis of fused 1,5-naphthyridine systems is a well-established area of research, with numerous methods available for constructing diverse heterocyclic architectures. nih.govresearchgate.netnih.gov These methods often employ classical reactions like the Friedländer synthesis, Skraup-Doebner-von Miller reaction, and various cycloaddition strategies. researchgate.netnih.gov The reactivity of the 1,5-naphthyridine core allows for its annulation with various carbocyclic and heterocyclic rings, leading to compounds with a wide range of biological and chemical properties. nih.govnih.gov

However, the specific use of this compound as a direct precursor for the synthesis of fused 1,5-naphthyridine systems or their analogues is not extensively documented. The presence of the nitro group at the 2-position and the ethoxy group at the 3-position offers a unique pattern of reactivity that could theoretically be exploited for the construction of novel fused systems. For instance, the nitro group can be a versatile handle for various transformations, including reduction to an amino group, which could then participate in cyclization reactions to form fused pyrazine, imidazole, or other nitrogen-containing rings.

While general methodologies for creating fused systems like pyrimido[4,5-b] nih.govnih.govnaphthyridines and triazolo[4,5-b] nih.govsemanticscholar.orgnaphthyridines exist, the literature does not provide specific examples that commence with this compound. nih.govsemanticscholar.orgnih.govresearchgate.net The development of synthetic routes utilizing this particular starting material would represent a novel contribution to the field of heterocyclic chemistry.

Due to the absence of specific research data, a detailed presentation of research findings and interactive data tables for the advanced applications of this compound cannot be provided at this time. Further experimental research is required to fully explore the potential of this compound in materials science and as a building block for complex fused heterocyclic systems.

Emerging Research Frontiers and Future Directions in 3 Ethoxy 2 Nitro 1,5 Naphthyridine Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of 3-Ethoxy-2-nitro-1,5-naphthyridine and its analogs, these principles offer significant opportunities for improvement over classical methods, which may rely on harsh conditions and toxic reagents.

Future research will likely focus on several key areas of green synthesis. One promising direction is the adoption of aqueous reaction media. The use of water as a solvent in Friedländer-type reactions, a common method for constructing naphthyridine rings, has been shown to be effective for other substituted naphthyridines. rsc.org Similarly, catalyst-free, one-pot multicomponent reactions in environmentally benign solvents like ethanol (B145695) represent a powerful strategy for efficiently assembling complex heterocyclic systems, a methodology that could be adapted for naphthyridine synthesis. rsc.orgnih.gov

Photocatalysis stands out as another major frontier. frontiersin.org By harnessing visible light, photocatalytic processes can drive chemical transformations under mild, ambient conditions, reducing the need for high temperatures and strong chemical oxidants or reductants. frontiersin.orgmdpi.com For a molecule like this compound, photocatalysis could be explored for both its synthesis and subsequent functionalization. For instance, photocatalytic methods are being developed for the selective hydrogenation of nitroaromatic compounds to their corresponding anilines, a transformation that would convert the nitro group on the naphthyridine ring into a versatile amino group for further derivatization. frontiersin.org

A hypothetical comparison of a traditional versus a green synthetic approach is outlined below:

| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Prospective) |

| Solvent | High-boiling organic solvents (e.g., DMF, Dioxane) | Water or Ethanol rsc.orgrsc.org |

| Catalyst | Strong acids or bases, heavy metals | Reusable solid catalysts, or catalyst-free conditions rsc.orgnih.gov |

| Energy Input | High temperature, prolonged heating | Ambient temperature, visible light irradiation (photocatalysis) frontiersin.org |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reaction rsc.org |

| Waste | Significant solvent and reagent waste | Minimal waste, recyclable catalyst |

Unveiling Novel Reactivity Patterns under Controlled Conditions

The unique electronic nature of this compound, arising from its substituent groups, suggests a rich and complex reactivity. Modern techniques such as flow chemistry and electrochemistry provide the enhanced control necessary to explore and exploit this reactivity in ways not possible with conventional batch chemistry.

Flow Chemistry: Flow chemistry, where reactants are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and reaction time. sci-hub.se This is particularly advantageous for reactions involving potentially hazardous intermediates or highly exothermic processes, which are common in nitroaromatic chemistry. uc.pt For this compound, flow chemistry could enable:

Safer Nitration: Precise temperature control can minimize the formation of byproducts and handle the exothermic nature of nitration reactions.

Controlled Reduction: The selective reduction of the nitro group can be finely tuned to yield either the nitroso, hydroxylamino, or amino derivative by controlling residence time and reagent stoichiometry.

Generation of Unstable Intermediates: The ability to generate and immediately use reactive intermediates in a subsequent reaction step opens up new synthetic pathways that are inaccessible in batch processing. acs.orgnih.gov

Electrochemistry: Electrochemical methods offer a reagent-free way to perform redox reactions, driven simply by an applied voltage. The electrochemical reduction of nitroaromatic compounds is a well-established field and can be applied to this compound to precisely control its transformation. uchile.clacs.org Cyclic voltammetry can be used to study the formation and stability of the nitro radical anion, providing fundamental insights into the molecule's electronic properties. uchile.cl Preparative electrochemistry could be used to:

Synthesize derivatives through nucleophilic aromatic substitution, where the reaction is initiated by electrochemical oxidation. nih.gov

Selectively reduce the nitro group to various oxidation states, providing access to a range of functionalized products without the need for chemical reducing agents. uchile.cl

Advanced in silico Design and Prediction for New Transformations and Material Properties

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. purdue.edu By using Density Functional Theory (DFT) and other methods, it is possible to predict the properties and reactivity of molecules before they are ever synthesized in the lab. nih.govajpchem.org For this compound, this approach can accelerate the discovery of new derivatives and applications.

Predicting Reactivity and Material Properties:

Reactivity Indices: In silico calculations can determine the electrophilic and nucleophilic centers of the molecule, predicting how it will react with different reagents. nih.gov This can guide the design of new synthetic transformations.

Spectroscopic and Electronic Properties: Computational models can predict spectroscopic data (NMR, IR, UV-Vis) and electronic properties like the HOMO-LUMO gap, which is crucial for designing molecules with specific optical or electronic functions. ajpchem.org

Material Design: For applications in materials science, computational screening can predict properties like thermal stability, crystal packing, and energy content, which is particularly relevant for nitro-containing compounds. researchgate.net

Guiding Drug Discovery: In a medicinal chemistry context, in silico tools are vital for predicting a compound's potential as a drug candidate. nih.govrsc.org

ADME Prediction: Algorithms can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual derivatives, helping to prioritize which compounds to synthesize. nih.govresearchgate.net

Molecular Docking: If a biological target is known, molecular docking simulations can predict how well derivatives of this compound will bind to it, guiding the design of more potent and selective agents. nih.gov

| Predicted Property (in silico) | Relevance for this compound Research |

| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack, guiding synthesis. nih.gov |

| HOMO-LUMO Energy Gap | Relates to electronic transitions and potential applications in optical materials. ajpchem.org |

| ADME Profile | Assesses "drug-likeness" for potential medicinal chemistry applications. nih.govresearchgate.net |

| Binding Affinity (Docking Score) | Predicts interaction with biological targets for rational drug design. rsc.org |

| Heat of Formation | Assesses energy content and stability, relevant for materials science. researchgate.net |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

To fully explore the chemical space around the this compound scaffold, a rapid and efficient means of synthesizing and testing derivatives is required. Automated synthesis and high-throughput experimentation (HTE) provide the necessary infrastructure for this endeavor. researchgate.netyoutube.com

Automated Synthesis: Automated synthesis platforms can perform complex multi-step reactions with minimal human intervention. sigmaaldrich.comchemspeed.com These systems use robotic liquid handlers and modular reactors to prepare and purify small-molecule libraries. By developing a robust synthetic route amenable to automation, hundreds of analogs of this compound could be generated by varying the substituents on the naphthyridine core. acs.orgnih.gov

High-Throughput Experimentation (HTE): HTE involves running a large number of reactions in parallel, typically in microplates, to rapidly screen for optimal reaction conditions or to identify "hits" in a compound library. nih.govchemrxiv.org

Reaction Optimization: HTE can be used to quickly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal protocol for a challenging transformation, such as a cross-coupling reaction on the naphthyridine core. researchgate.net

Library Screening: Once a library of derivatives is synthesized, HTE can be used to screen them against biological targets to identify compounds with desired activity. researchgate.net This integration of automated synthesis and HTE creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the discovery process. youtube.com

A typical HTE workflow for exploring the derivatization of the 3-ethoxy-2-amino-1,5-naphthyridine (the reduced form of the title compound) might involve an amide coupling reaction in a 96-well plate format.

| Well | Amine | Carboxylic Acid | Catalyst | Result (Hypothetical Yield) |

| A1 | 2-amino-3-ethoxy-1,5-naphthyridine | Acetic Acid | HATU | 85% |

| A2 | 2-amino-3-ethoxy-1,5-naphthyridine | Benzoic Acid | HATU | 78% |

| B1 | 2-amino-3-ethoxy-1,5-naphthyridine | Acetic Acid | EDC/HOBt | 75% |

| B2 | 2-amino-3-ethoxy-1,5-naphthyridine | Benzoic Acid | EDC/HOBt | 65% |

| ... | ... | ... | ... | ... |

By embracing these emerging frontiers, the scientific community can expect to uncover novel reactivity, develop more sustainable synthetic routes, and design new functional molecules based on the this compound scaffold, paving the way for future innovations in medicine, materials science, and beyond.

Q & A

Q. What synthetic strategies are effective for preparing 3-Ethoxy-2-nitro-1,5-naphthyridine?

Methodological Answer:

- Nitration of Ethoxy-Substituted Precursors: Start with 3-ethoxy-1,5-naphthyridine and perform nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group selectively at the 2-position. Monitor regioselectivity via TLC and adjust stoichiometry to minimize by-products .

- Cyclization Approaches: Utilize Skraup or Friedländer reactions with ethoxy-containing aniline derivatives. For example, cyclize 3-ethoxy-2-nitroaminopyridine with glycerol and H₂SO₄ under microwave irradiation (120°C, 30 min) to enhance yield and purity .

Q. How is this compound characterized structurally?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.5 ppm for OCH₂) and nitro group effects on aromatic protons (deshielding at δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₀N₃O₃ (~256.07 g/mol).

- X-ray Crystallography: Resolve the nitro group’s orientation (para vs. meta) relative to the ethoxy substituent to confirm regiochemistry .

Q. What are common functionalization reactions for this compound?

Methodological Answer:

- Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C, EtOH, 50°C) converts the nitro group to an amine, yielding 2-amino-3-ethoxy-1,5-naphthyridine. Monitor reaction progress via IR loss of NO₂ stretches (~1520 cm⁻¹) .

- Ether Cleavage: Use BBr₃ in DCM (-78°C to RT) to deprotect the ethoxy group, forming a hydroxyl derivative for further coupling .

Advanced Research Questions

Q. How does the ethoxy substituent influence electronic properties and reactivity?

Methodological Answer:

- Electronic Effects: The ethoxy group is electron-donating (+I effect), increasing electron density at the 3-position. This stabilizes intermediates in electrophilic substitution (e.g., nitration) but may hinder nucleophilic attacks. Compare with methoxy analogs () to assess steric vs. electronic contributions .

- Solubility: Ethoxy enhances lipid solubility (logP ~2.1) compared to hydroxyl or amino derivatives, impacting bioavailability in biological assays .

Q. What mechanistic insights explain conflicting bioactivity data in antimicrobial studies?

Methodological Answer:

- Assay Variability: Differences in bacterial strains (Gram+ vs. Gram-) and assay conditions (aerobic vs. anaerobic) affect MIC values. For example, nitro groups exhibit redox-dependent toxicity in anaerobic environments .

- Metabolic Stability: Ethoxy groups may slow hepatic degradation compared to methoxy, prolonging activity but increasing cytotoxicity. Use LC-MS/MS to quantify metabolite profiles in vitro .

Q. How can cross-coupling reactions expand the compound’s utility in drug discovery?

Methodological Answer:

- Suzuki-Miyaura Coupling: React this compound with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce biaryl motifs. Optimize ligand (e.g., XPhos) for sterically hindered substrates .

- SNAr Reactions: Substitute the nitro group with thiols or amines under basic conditions (K₂CO₃, DMSO, 120°C) to generate sulfides or amines for kinase inhibitor libraries .

Key Research Considerations

- Contradiction Resolution: When conflicting data arise (e.g., variable IC₅₀ values), validate via orthogonal assays (e.g., apoptosis vs. proliferation markers) and control for substituent stability .

- Advanced Characterization: Use DFT calculations to model nitro group orientation and predict reactivity trends in silico before experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.